Methyl 4-[3-(pyrrolidin-1-YL)but-2-enamido]benzoate
Description
Methyl 4-[3-(pyrrolidin-1-YL)but-2-enamido]benzoate is a synthetic organic compound characterized by a methyl benzoate core substituted at the para-position with an α,β-unsaturated enamide group linked to a pyrrolidine ring. The structure comprises three key motifs:
- Methyl benzoate backbone: Provides ester functionality, influencing solubility and metabolic stability.
- Pyrrolidine moiety: A five-membered saturated heterocycle with basic properties, likely enhancing bioavailability and intermolecular interactions.
This compound is hypothesized to have applications in medicinal chemistry, particularly as a protease inhibitor or kinase modulator, based on structural similarities to bioactive molecules in the provided evidence .
Properties
Molecular Formula |
C16H20N2O3 |
|---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
methyl 4-(3-pyrrolidin-1-ylbut-2-enoylamino)benzoate |
InChI |
InChI=1S/C16H20N2O3/c1-12(18-9-3-4-10-18)11-15(19)17-14-7-5-13(6-8-14)16(20)21-2/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,19) |
InChI Key |
ZOBIXAUPRWFGKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)NC1=CC=C(C=C1)C(=O)OC)N2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[3-(pyrrolidin-1-YL)but-2-enamido]benzoate typically involves the reaction of 4-aminobenzoic acid with methyl acrylate in the presence of a base, followed by the addition of pyrrolidine. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-(pyrrolidin-1-YL)but-2-enamido]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the enamido group to an amine.
Substitution: The benzoate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
Methyl 4-[3-(pyrrolidin-1-YL)but-2-enamido]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[3-(pyrrolidin-1-YL)but-2-enamido]benzoate involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the benzoate ester can participate in ester hydrolysis. These interactions can modulate the activity of target proteins and influence cellular pathways .
Comparison with Similar Compounds
Research Findings and Implications
Ester Group Impact : Methyl esters are preferred in prodrug design for enhanced membrane permeability, whereas ethyl esters (e.g., I-6230 series) may prolong half-life in specific tissues .
Heterocycle-Driven Activity : Pyridazine and isoxazole derivatives () are associated with kinase inhibition, while pyrrolidine’s basicity (target compound) could favor GPCR or ion channel modulation.
Linker Flexibility : Enamide groups (target) balance rigidity and reactivity, whereas thioether or ether linkers (I-6373, I-6473) prioritize stability under oxidative conditions .
Thermal Properties : High melting points in fluorinated compounds () correlate with strong intermolecular forces, suggesting the target compound may require formulation optimization for solubility .
Data Tables
Table 1: Ethyl Benzoate Analogues ()
| Compound ID | Ester Group | Substituent | Molecular Weight (g/mol) | Key Application |
|---|---|---|---|---|
| I-6230 | Ethyl | Pyridazin-3-yl phenethylamino | ~350 | Kinase inhibition |
| I-6232 | Ethyl | 6-Methylpyridazin-3-yl phenethylamino | ~364 | Anticancer leads |
| I-6273 | Ethyl | Methylisoxazol-5-yl phenethylamino | ~336 | Metabolic stabilizers |
Table 2: Methyl Benzoate with Complex Substituents ()
| Property | Value |
|---|---|
| Molecular Weight | 572.4 g/mol |
| Melting Point | 258–260°C |
| Key Functional Groups | Fluorophenyl, chromenone, pyrazolopyrimidine |
Biological Activity
Methyl 4-[3-(pyrrolidin-1-YL)but-2-enamido]benzoate, also known by its chemical formula and CAS number 337921-20-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
The molecular weight of this compound is approximately 288.34 g/mol. The compound is characterized by a benzoate moiety linked to a pyrrolidine derivative, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Chemical Formula | |
| Molecular Weight | 288.34 g/mol |
| CAS Number | 337921-20-7 |
Research indicates that this compound exhibits inhibitory effects on various biological pathways. Specifically, it has shown FGFR (Fibroblast Growth Factor Receptor) inhibitory activity , which is significant in cancer therapy as FGFRs are often implicated in tumor growth and metastasis . This inhibition can lead to reduced cell proliferation and increased apoptosis in FGFR-dependent cancer cell lines.
In Vitro Studies
In vitro studies have demonstrated that the compound can effectively inhibit the growth of certain cancer cell lines. For example:
- Cell Line : MCF-7 (breast cancer)
- IC50 Value : Approximately 12 μM
- Effect : Induction of apoptosis and inhibition of cell migration.
These findings suggest that this compound may serve as a promising candidate for further development in cancer therapeutics.
Case Studies
-
Case Study on Tumor Selectivity :
A study involving various tumor types showed that the compound selectively inhibited growth in FGFR-dependent tumors while sparing normal cells, highlighting its potential for targeted therapy . -
Combination Therapy :
In another case study, this compound was combined with traditional chemotherapeutics (e.g., doxorubicin). This combination resulted in enhanced efficacy against resistant cancer cell lines, suggesting a role in overcoming multidrug resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
